amine hydrochloride](/img/structure/B4427164.png)
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride
Descripción general
Descripción
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride, also known as MDMA, is a synthetic psychoactive drug that is commonly used as a recreational drug. MDMA is also being studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders. In
Aplicaciones Científicas De Investigación
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in the treatment of PTSD and other psychiatric disorders. Studies have shown that this compound-assisted psychotherapy can help reduce symptoms of PTSD, anxiety, and depression. This compound has also been studied for its potential use in couples therapy and for enhancing empathy and social bonding.
Mecanismo De Acción
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the reward system of the brain. Norepinephrine is a neurotransmitter that is involved in the fight or flight response.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. This compound can also cause dehydration, electrolyte imbalances, and liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin, dopamine, and norepinephrine on the brain. It can also be used to study the effects of psychoactive drugs on behavior and cognition. One limitation is that it can be difficult to control the dose and purity of this compound, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for research on [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride. One direction is to continue studying its potential therapeutic applications in the treatment of PTSD and other psychiatric disorders. Another direction is to study its potential use in enhancing social bonding and empathy. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body.
Conclusion
In conclusion, this compound is a synthetic psychoactive drug that has potential therapeutic applications in the treatment of PTSD and other psychiatric disorders. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this drug.
Propiedades
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-2-18(22-9-1)12-21-11-15-3-6-17(7-4-15)23-13-16-5-8-19-20(10-16)25-14-24-19;/h1-10,21H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPBNSKECBQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4427104.png)
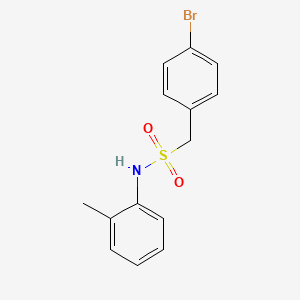
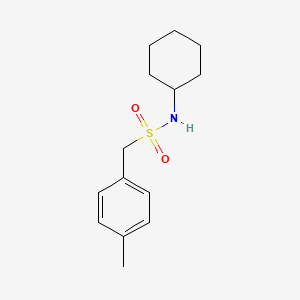
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)

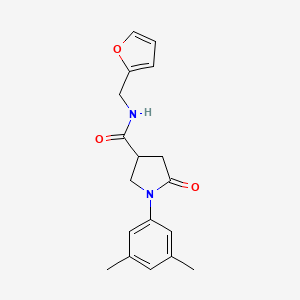
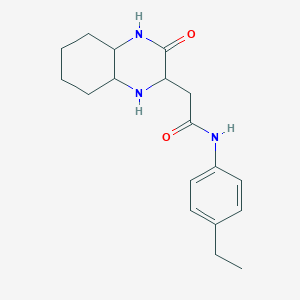

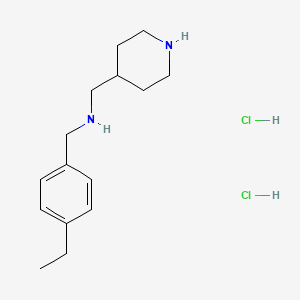
![(2-bromo-6-methoxy-4-{[(3-morpholin-4-ylpropyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4427155.png)
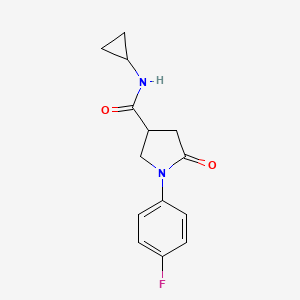
![N-(1-phenylethyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427165.png)